molecular formula C16H14O3 B1323995 3-Acetoxy-3'-methylbenzophenone CAS No. 890099-33-9

3-Acetoxy-3'-methylbenzophenone

Cat. No. B1323995
M. Wt: 254.28 g/mol
InChI Key: PFEMAYJTDSHLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-3’-methylbenzophenone is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is used in scientific research and its unique structure enables diverse applications, ranging from organic synthesis to pharmaceutical studies.


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The InChI code for 3-Acetoxy-3’-methylbenzophenone is 1S/C16H14O3/c1-11-5-3-6-13 (9-11)16 (18)14-7-4-8-15 (10-14)19-12 (2)17/h3-10H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Meta vs Para Substitution: A study investigated the reactions of 3-MeBP (3-methylbenzophenone) and 4-MeBP (4-methylbenzophenone), revealing unique behaviors in acidic solutions. This included an acid-catalyzed proton exchange reaction in 3-MeBP, offering insights into the photophysical and photochemical properties of such compounds (Ma et al., 2013).

Environmental Impact and Metabolism

  • UV-filter Metabolism: Research on Benzophenone-3 (BP-3), a UV-filter, showed its metabolism by liver microsomes, leading to various metabolites. This study has implications for understanding the environmental impact and biological interactions of BP-3 (Watanabe et al., 2015).

Electrochemical Applications

  • Enantioselective Electroreduction: A study demonstrated the electroreduction of 4-methylbenzophenone using chiral pyrrole monomers, highlighting its potential application in asymmetric synthesis (Schwientek et al., 1999).

Biodegradation Studies

  • Phenolic Compound Biodegradation: Investigations into the biodegradation of phenolic compounds in groundwater using microbial fuel cells have been conducted, emphasizing the environmental relevance and potential remediation strategies (Hedbávná et al., 2016).

Molecular and Synthetic Chemistry

  • Novel Anhydride Synthesis: The synthesis of 3-acetoxy-2-methylbenzoic anhydride has been reported, showing potential in various synthetic applications, including antimicrobial studies (Cakmak et al., 2022).

Photoexcited States Investigation

  • UV Absorbers Study: The study of UV absorption and phosphorescence of benzophenone derivatives, including 3-Acetoxy-3'-methylbenzophenone, has been conducted. This research contributes to our understanding of these compounds' photophysical behavior (Kumasaka et al., 2014).

Nonlinear Optical Properties

  • Nonlinear Optical Studies: Hydrazones derived from 4-methylbenzophenone have been synthesized and their nonlinear optical properties investigated. This highlights potential applications in optical devices like limiters and switches (Naseema et al., 2010).

Polymerization and Material Science

  • Polymerization Initiator: Research into the mechanism by which ionic liquids initiate the polymerization of epoxy resins, including derivatives of benzophenone, offers insights into advanced material science (Binks et al., 2018).

properties

IUPAC Name

[3-(3-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-5-3-6-13(9-11)16(18)14-7-4-8-15(10-14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEMAYJTDSHLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641621
Record name 3-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-3'-methylbenzophenone

CAS RN

890099-33-9
Record name 3-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.